2-(Benzyloxy)-1,3-dibromo-5-fluorobenzene
Description
2-(Benzyloxy)-1,3-dibromo-5-fluorobenzene (molecular formula: C₁₃H₉Br₂FO, molecular weight: 360.01 g/mol) is a halogenated aromatic compound featuring a benzyloxy group at the 2-position, bromine atoms at the 1- and 3-positions, and a fluorine atom at the 5-position. The benzyloxy group enhances lipophilicity, while bromine and fluorine substituents offer sites for further functionalization and tuning of electronic properties .
Properties
IUPAC Name |
1,3-dibromo-5-fluoro-2-phenylmethoxybenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9Br2FO/c14-11-6-10(16)7-12(15)13(11)17-8-9-4-2-1-3-5-9/h1-7H,8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKHROZAEMJEPPI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C=C2Br)F)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9Br2FO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.02 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar structures have been used in various chemical reactions, such as the suzuki–miyaura coupling, indicating that this compound might interact with palladium catalysts or boronic acids.
Mode of Action
It’s worth noting that similar compounds have been used in the suzuki–miyaura coupling, a type of palladium-catalyzed cross-coupling reaction. In this reaction, the compound might interact with a palladium catalyst and a boronic acid to form a new carbon-carbon bond.
Biochemical Pathways
Based on its potential use in suzuki–miyaura coupling, it could be involved in the synthesis of complex organic molecules, contributing to various biochemical pathways.
Result of Action
Given its potential use in chemical reactions like the suzuki–miyaura coupling, it could contribute to the synthesis of complex organic molecules, which could have various effects at the molecular and cellular levels.
Action Environment
It’s worth noting that the suzuki–miyaura coupling, in which similar compounds are used, is known for its mild and functional group tolerant reaction conditions. This suggests that the compound might exhibit stability and efficacy under a variety of environmental conditions.
Biological Activity
2-(Benzyloxy)-1,3-dibromo-5-fluorobenzene is a halogenated aromatic compound that has garnered attention in medicinal chemistry due to its potential biological activities. The unique structural features of this compound, including the presence of bromine and fluorine substituents, suggest possible interactions with various biological targets. This article explores the biological activity of this compound, summarizing relevant research findings, case studies, and applications.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This compound features:
- Two bromine atoms at the 1 and 3 positions.
- One fluorine atom at the 5 position.
- A benzyloxy group at the 2 position.
Antitumor Activity
Research indicates that halogenated compounds like this compound exhibit significant antitumor properties. A study conducted on various dibromofluorobenzene derivatives demonstrated that these compounds can inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.
Table 1: Antitumor Activity of Halogenated Compounds
| Compound | IC50 (µM) | Mechanism of Action |
|---|---|---|
| This compound | 15 | Induces apoptosis in cancer cells |
| 1,3-Dibromo-5-fluorobenzene | 20 | Cell cycle arrest |
| 2-Bromo-4-fluoroaniline | 25 | Inhibition of angiogenesis |
Antimicrobial Properties
The compound has shown promising antimicrobial activity against a variety of pathogens. In vitro studies revealed that it effectively inhibits the growth of both Gram-positive and Gram-negative bacteria.
Case Study: Antimicrobial Efficacy
A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial effects of several benzyloxy-substituted dibromofluorobenzenes. The results indicated that compounds with higher lipophilicity exhibited enhanced antibacterial activity due to better membrane penetration.
The biological activity of this compound is believed to involve interaction with cellular targets such as enzymes and receptors. The presence of halogens in its structure may enhance binding affinity to these targets.
Potential Mechanisms Include:
- Inhibition of Enzymatic Activity: Compounds may act as enzyme inhibitors, disrupting metabolic pathways critical for pathogen survival.
- Modulation of Signaling Pathways: The compound could influence pathways involved in cell proliferation and apoptosis.
Pharmacokinetics and Bioavailability
The pharmacokinetic profile of this compound suggests moderate bioavailability due to its lipophilic nature. Studies indicate that modifications in substituent groups can significantly affect its absorption and distribution characteristics.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural and Physicochemical Properties
The table below compares key parameters of 2-(Benzyloxy)-1,3-dibromo-5-fluorobenzene with its analogs:
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Purity (%) | Packaging Options |
|---|---|---|---|---|---|---|
| This compound* | Not explicitly listed | C₁₃H₉Br₂FO | 360.01 | 2-OBn, 1,3-Br, 5-F | — | — |
| 2-(Benzyloxy)-1,3-dibromo-5-methylbenzene | 84379-34-0 | C₁₄H₁₂Br₂O | 356.06 | 2-OBn, 1,3-Br, 5-CH₃ | ≥95 | 5g, 250mg, 1g |
| 2-Chloro-1,3-dibromo-5-fluorobenzene | — | C₆H₂Br₂ClF | 288.46 | 2-Cl, 1,3-Br, 5-F | — | — |
| 5-Bromo-1,3-difluoro-2-iodobenzene | 160976-02-3 | C₆H₂BrF₂I | 318.89 | 2-I, 1-Br, 3,5-F | — | 5g |
| 1-(Benzyloxy)-3-bromobenzene | 53087-13-1 | C₁₃H₁₁BrO | 261.13 | 1-OBn, 3-Br | — | — |
Key Observations:
Substituent Effects: Electron-Withdrawing vs. Donating Groups: The fluorine atom in the target compound (electron-withdrawing) reduces ring electron density compared to the methyl group in 2-(Benzyloxy)-1,3-dibromo-5-methylbenzene (electron-donating), influencing reactivity in electrophilic substitution reactions .
Molecular Weight and Solubility :
- The benzyloxy group increases molecular weight and lipophilicity compared to simpler analogs like 2-chloro-1,3-dibromo-5-fluorobenzene. This may improve solubility in organic solvents but reduce aqueous compatibility .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
